![molecular formula C21H24N2O3S B258442 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)
6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, commonly known as BPTES, is a small molecule inhibitor that specifically targets glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent.
Wirkmechanismus
BPTES specifically targets the active site of 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, inhibiting its catalytic activity. 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is essential for cancer cell metabolism, as it converts glutamine to glutamate, which is then used in various metabolic pathways. Inhibition of 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid by BPTES leads to a decrease in glutamate production and an increase in glutamine levels, leading to metabolic stress and cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have various biochemical and physiological effects. In addition to inhibiting 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid activity, BPTES has been shown to induce autophagy, a process by which cells degrade and recycle damaged organelles and proteins. BPTES has also been shown to induce oxidative stress, leading to DNA damage and cell death. Additionally, BPTES has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BPTES is its specificity for 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, which allows for targeted inhibition of cancer cell metabolism. Additionally, BPTES has been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapy. However, there are also some limitations to using BPTES in lab experiments. BPTES has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BPTES has a short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are many potential future directions for BPTES research. One area of focus is the development of more potent and selective 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid inhibitors. Additionally, researchers are exploring the use of BPTES in combination with other cancer therapies to enhance their efficacy. Another area of interest is the use of BPTES in combination with immunotherapy, as 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid inhibition has been shown to enhance the immune response to cancer cells. Finally, researchers are exploring the use of BPTES in other diseases, such as neurodegenerative disorders, where glutamine metabolism plays a role in disease progression.
Synthesemethoden
BPTES can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzyl bromide with butylamine to form 4-nitrobenzylbutylamine. This intermediate is then reacted with thiosemicarbazide to form 4-nitrobenzylbutylthiosemicarbazide. The final step involves the reaction of this intermediate with cyclohex-2-enone to form BPTES. The overall yield of this synthesis method is around 20-30%.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential as a cancer therapeutic agent. 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is overexpressed in many types of cancer cells, and its inhibition can lead to a decrease in cell proliferation and an increase in cell death. BPTES has been shown to be effective in inhibiting 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid activity, leading to reduced tumor growth in various cancer models. Additionally, BPTES has been shown to enhance the efficacy of other cancer therapies, such as cisplatin and doxorubicin.
Eigenschaften
Produktname |
6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid |
---|---|
Molekularformel |
C21H24N2O3S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H24N2O3S/c1-2-3-6-14-9-11-15(12-10-14)18-13-27-21(22-18)23-19(24)16-7-4-5-8-17(16)20(25)26/h4-5,9-13,16-17H,2-3,6-8H2,1H3,(H,25,26)(H,22,23,24) |
InChI-Schlüssel |
VVSCFBOIOAMXIH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.